molecular formula C16H12Cl2N2O2 B2755280 2,4-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922131-24-6

2,4-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2755280
CAS No.: 922131-24-6
M. Wt: 335.18
InChI Key: QIYRZXLXMLNVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C16H12Cl2N2O2 and its molecular weight is 335.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Behavior

The study of 4-oxoquinolines, including derivatives similar to 2,4-dichloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, has highlighted their importance in medicinal chemistry due to their biological and synthetic versatility. These compounds, such as N-1-alkylated-4-oxoquinoline derivatives, are known for various pharmacological activities including antibacterial and antiviral effects. The presence of a carboxamide unit connected to the carbon C-3 of the 4-oxoquinoline core associates with diverse biological activities. Density Functional Theory (DFT) methods have been employed to investigate the regiosselective ethylation reactions of these derivatives, offering insight into their acid/base behavior and potential reaction paths (Batalha et al., 2019).

Antimicrobial Activities

The synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities have been documented. These compounds, derived from this compound, have shown significant promise in combating microbial infections. Research has confirmed that these compounds, upon being tested, exhibited good antimicrobial activity, comparing favorably with standard drugs (Patel & Shaikh, 2011).

Catalytic Applications

A cobalt-catalyzed oxidative [4+2] annulation of benzamides with dihydrofuran, a reaction potentially relevant for derivatives of this compound, was developed to efficiently synthesize tetrahydrofuro[2,3-c]isoquinolinones. This methodology highlights the use of commercially available and inexpensive cobalt catalysts, demonstrating the compound's versatility in facilitating various functional groups under mild conditions, which yields desired products with excellent regioselectivity and good diastereoselectivity (Zhang et al., 2021).

Properties

IUPAC Name

2,4-dichloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c17-10-2-4-12(13(18)8-10)16(22)19-11-3-5-14-9(7-11)1-6-15(21)20-14/h2-5,7-8H,1,6H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYRZXLXMLNVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.